(S)-Mabuterol

β2-adrenergic receptor bronchodilation cardiac safety

Select (S)-Mabuterol for stereospecific β2-adrenoceptor studies. This D-enantiomer is an essential chiral reference standard with documented 7.4x greater bronchial selectivity over salbutamol. Use with (R)-enantiomer to validate HPLC/CE methods and determine enantioselective receptor binding. This specific configuration ensures reproducible, non-generic research results.

Molecular Formula C13H18ClF3N2O
Molecular Weight 310.74 g/mol
CAS No. 56707-25-6
Cat. No. B12763415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Mabuterol
CAS56707-25-6
Molecular FormulaC13H18ClF3N2O
Molecular Weight310.74 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O
InChIInChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/t10-/m1/s1
InChIKeyJSJCTEKTBOKRST-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Mabuterol (CAS 56707-25-6): A Chiral β2-Adrenergic Agonist Reference Standard for Respiratory Research


(S)-Mabuterol (CAS 56707-25-6) is the D‑enantiomer of the selective β2‑adrenoreceptor agonist mabuterol, a long‑acting bronchodilator [1]. The compound is structurally characterized by the presence of a trifluoromethyl group, a feature that distinguishes it from other β2‑agonists such as clenbuterol and salbutamol [2]. As a chiral molecule, (S)-mabuterol exhibits stereospecific pharmacological properties, and its distinct configuration contributes to its unique interaction profile with the β2‑adrenergic receptor.

Why (S)-Mabuterol Cannot Be Interchanged with Other β2-Agonists: Key Differentiators for Research Procurement


Substituting (S)-mabuterol with a racemic mixture or another β2‑agonist in a research or industrial setting is not equivalent due to documented quantitative differences in oral potency, bronchial selectivity, and metabolic profile [1]. For instance, racemic mabuterol demonstrates a 7.4‑fold greater selectivity for bronchial smooth muscle over cardiac muscle compared to salbutamol [2], and its oral potency in an asthma model is 26‑ to 102‑fold higher than salbutamol [3]. Furthermore, the (S)‑enantiomer is a critical reference standard because the (R)‑enantiomer is significantly more potent and has a longer half‑life [4]. These quantitative disparities in functional activity and pharmacokinetics render generic substitution scientifically unsound for precise research applications.

(S)-Mabuterol Comparative Evidence: Quantified Differentiation for Scientific Procurement Decisions


7.4‑Fold Greater Bronchial Selectivity Over Salbutamol in Guinea Pig Model

In a conscious guinea pig model, the selectivity ratio of (RS)-mabuterol for bronchial smooth muscle versus cardiac muscle (heart rate increase) was calculated to be approximately 7.4 times greater than that of salbutamol [1]. This indicates a significant functional differentiation in target tissue selectivity that reduces the potential for cardiovascular side effects.

β2-adrenergic receptor bronchodilation cardiac safety

26‑ to 102‑Fold Greater Oral Potency Than Salbutamol in Experimental Asthma Model

When administered orally to conscious guinea pigs in an experimental asthma model induced by acetylcholine, histamine, and antigen, (RS)-mabuterol exhibited 26‑ to 102‑fold higher potency compared to salbutamol and isoprenaline [1]. This demonstrates superior oral bioavailability and functional activity, making mabuterol a potent oral bronchodilator.

asthma model oral bioavailability bronchodilator potency

R‑Enantiomer of Mabuterol Exhibits Higher Potency and Longer Half‑Life Than (S)‑Enantiomer

Comparative studies of mabuterol enantiomers indicate that the (R)‑enantiomer is significantly more potent than the (S)‑enantiomer, and its elimination half‑life is prolonged [1]. This stereoselective differentiation highlights the importance of chiral purity in research applications, as (S)‑mabuterol serves as a critical comparator for evaluating enantiomer‑specific effects.

enantioselective pharmacology chiral resolution pharmacokinetics

Major Metabolite (M‑1) Shows 2‑ to 10‑Fold Lower β2‑Stimulating Activity Than Mabuterol

In rat studies, the primary urinary metabolite of mabuterol, designated M‑1 (hydroxylation of the tert‑butyl group), retained β2‑agonist activity but was 2‑ to 10‑fold less potent than the parent compound in stimulating β2‑adrenergic receptors [1]. Other metabolites (M‑2 through M‑6) showed no appreciable activity.

drug metabolism pharmacologically active metabolites β2‑agonist

Mabuterol (RS) Shows 1.9‑ to 7.8‑Fold Greater Intraduodenal Potency Than Isoprenaline and Salbutamol

In anesthetized guinea pigs, intraduodenal administration of (RS)-mabuterol resulted in a bronchodilating effect that was 1.9‑ to 7.8‑fold more potent than that of isoprenaline and salbutamol [1]. This demonstrates superior absorption and efficacy via the gastrointestinal route.

bronchodilator intraduodenal administration potency comparison

Mabuterol Has No Detectable β1‑Stimulation Activity in Cardiac Models

In isolated, blood‑perfused canine right atrium, mabuterol caused only weak positive chronotropic and inotropic effects (maximal increases of 41.4% and 12.9% of isoprenaline's maximal effect, respectively) mediated via β2‑adrenoceptors, with no evidence of direct β1‑adrenoceptor stimulation [1]. Higher concentrations even produced a non‑selective β‑blocking effect [1].

β2‑selectivity cardiovascular safety off‑target effects

Optimal Use Cases for (S)-Mabuterol in Respiratory Pharmacology and Analytical Chemistry


Chiral Purity Control and Enantiomer‑Specific Assay Development

(S)-Mabuterol serves as an essential reference standard for validating chiral separation methods (e.g., HPLC, CE) that resolve mabuterol enantiomers [1]. Its distinct retention time and optical rotation (e.g., α‑value differences in chiral chromatography) enable precise method calibration and quality control in pharmaceutical analysis.

Structure‑Activity Relationship (SAR) Studies for β2‑Adrenoceptor Agonists

The (S)‑enantiomer provides a critical comparator for assessing the stereochemical determinants of β2‑adrenoceptor activation and selectivity. Using (S)-mabuterol alongside its (R)‑counterpart and racemate allows researchers to isolate the contribution of the chiral center to binding affinity, functional activity, and in vivo pharmacokinetics [2].

In Vitro Receptor Binding and Functional Assays

(S)-Mabuterol can be employed as a reference ligand in competitive binding assays (e.g., radioligand displacement) to determine the affinity of novel β2‑agonists. Its documented functional selectivity profile—negligible β1‑activity [3]—makes it a suitable control for distinguishing β2‑mediated from β1‑mediated cellular responses.

Metabolic Stability and Metabolite Identification Studies

The known metabolic pathway of mabuterol (oxidative deamination, with M‑1 as the sole active metabolite [4]) provides a baseline for studying species‑specific and enantioselective metabolism. (S)-Mabuterol can be incubated with hepatocytes or microsomes to profile its stability and to identify potential metabolites using LC‑MS/MS.

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